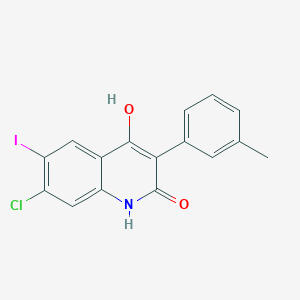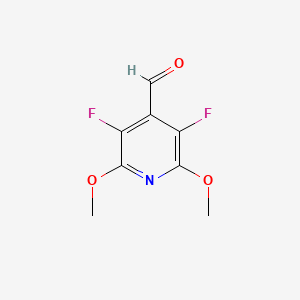![molecular formula C12H18ClN B13891125 3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride CAS No. 1402672-61-0](/img/structure/B13891125.png)
3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound’s structure includes a pyrrolidine ring substituted with a 3-methylphenylmethyl group, and it is typically available as a hydrochloride salt to enhance its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions
3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学研究应用
3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Methyl-3-phenylpyrrolidine
- 1,3-Dimethyl-3-phenylpyrrolidine
- 2-Methyl-3-phenylpyrrolidine
Uniqueness
3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
1402672-61-0 |
|---|---|
分子式 |
C12H18ClN |
分子量 |
211.73 g/mol |
IUPAC 名称 |
3-[(3-methylphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-3-2-4-11(7-10)8-12-5-6-13-9-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H |
InChI 键 |
QSLNWJHIURCCSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



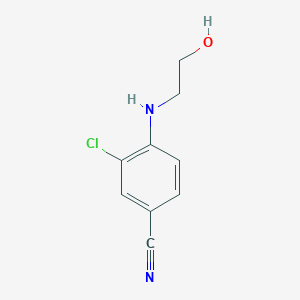

![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
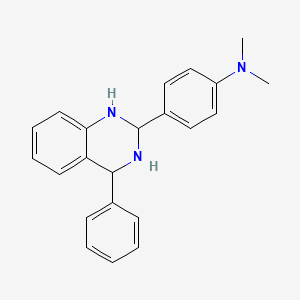
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
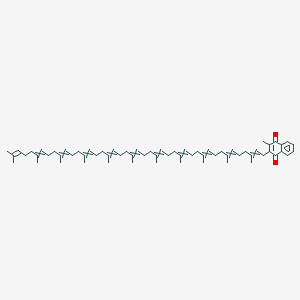
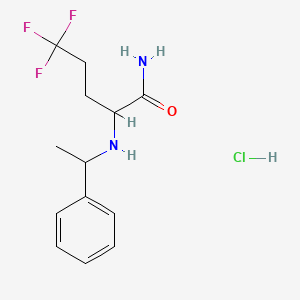
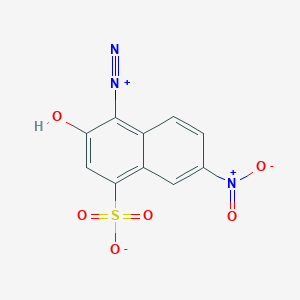
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
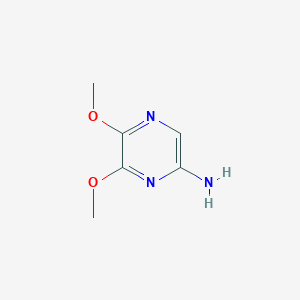
![N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride](/img/structure/B13891132.png)
